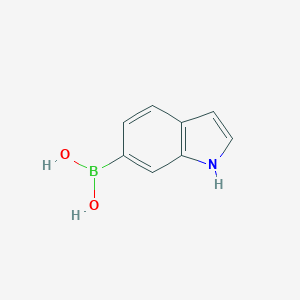

Indole-6-boronic acid

Descripción

The exact mass of the compound Indole-6-boronic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Indole-6-boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Indole-6-boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

1H-indol-6-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BNO2/c11-9(12)7-2-1-6-3-4-10-8(6)5-7/h1-5,10-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVMHOIWRCCZGPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)C=CN2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10376809 | |

| Record name | Indole-6-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147621-18-9 | |

| Record name | Indole-6-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Indol-6-ylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to the Synthesis of Indole-6-boronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways to Indole-6-boronic acid, a valuable building block in medicinal chemistry and drug development. The document details the core methodologies, presents quantitative data for comparative analysis, provides explicit experimental protocols for key reactions, and visualizes the synthetic routes for enhanced understanding.

Introduction

Indole-6-boronic acid is a key synthetic intermediate utilized in a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to introduce the indole-6-yl moiety into complex molecules. Its utility in the synthesis of pharmacologically active compounds makes robust and efficient synthetic access to this reagent a topic of significant interest. This guide will explore the most prevalent and effective methods for its preparation.

Core Synthetic Pathways

The synthesis of indole-6-boronic acid is primarily achieved through three distinct strategic approaches:

-

Lithiation of 6-Bromoindole followed by Borylation: This classic organometallic approach involves the deprotonation of a halo-substituted indole and subsequent quenching with a boron electrophile.

-

Palladium-Catalyzed Miyaura Borylation of 6-Bromoindole: A powerful and versatile cross-coupling reaction that directly installs a boronic ester group onto the indole ring.

-

Iridium-Catalyzed C-H Borylation of Indole: A more modern approach that allows for the direct functionalization of an unactivated C-H bond on the indole nucleus.

Each of these pathways offers distinct advantages and is suited to different synthetic contexts and available starting materials.

Pathway 1: Lithiation of 6-Bromoindole and Borylation

This method relies on the generation of a potent nucleophile at the 6-position of the indole ring via a halogen-metal exchange, which is then trapped by a boronic ester. A crucial prerequisite for this pathway is the synthesis of the starting material, 6-bromoindole.

Synthesis of 6-Bromoindole

A common route to 6-bromoindole starts from 4-bromo-2-nitrotoluene, proceeding through a Bartoli indole synthesis.

Lithiation and Borylation Sequence

The subsequent lithiation of 6-bromoindole, followed by reaction with a borate ester, yields the desired boronic acid.

Pathway 2: Palladium-Catalyzed Miyaura Borylation

The Miyaura borylation is a highly efficient method for the formation of carbon-boron bonds. This reaction typically utilizes a palladium catalyst and a diboron reagent to convert an aryl halide into the corresponding boronic ester.

Pathway 3: Iridium-Catalyzed C-H Borylation

Direct C-H borylation has emerged as a powerful, atom-economical strategy for the synthesis of organoboron compounds. Iridium catalysts are particularly effective for the borylation of heterocycles like indole. The regioselectivity of this reaction can often be controlled by the choice of ligands and directing groups. While C2 and C3 borylation of indoles are more common, specific conditions can favor borylation at the C6 position.

Quantitative Data Summary

The following table summarizes typical reaction conditions and outcomes for the synthesis of indole-6-boronic acid pinacol ester, a common and stable precursor to the final boronic acid.

| Pathway | Starting Material | Key Reagents | Catalyst/Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Lithiation/Borylation | 6-Bromo-1H-indole | n-BuLi, Isopropoxyboronic acid pinacol ester | - | THF | -78 to rt | 2-4 | 60-75 |

| Miyaura Borylation | 6-Bromo-1H-indole | Bis(pinacolato)diboron, KOAc | Pd(dppf)Cl₂ | Dioxane | 80 | 12-24 | 70-90 |

| C-H Borylation | 1H-Indole | Bis(pinacolato)diboron | [Ir(cod)OMe]₂ / dtbpy | THF | 80 | 16-24 | 50-65* |

*Yields for C-H borylation can vary significantly based on the specific ligand and directing group strategy employed to achieve C6 selectivity.

Experimental Protocols

The following are generalized experimental protocols. Researchers should adapt these procedures based on the specific scale and available laboratory equipment. All manipulations involving air- and moisture-sensitive reagents should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques.

Protocol 1: Synthesis of Indole-6-boronic acid via Lithiation of 6-Bromoindole

Materials:

-

6-Bromo-1H-indole (1.0 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi, 1.1 equiv, solution in hexanes)

-

Triisopropyl borate (1.2 equiv)

-

1 M Hydrochloric acid (HCl)

-

Diethyl ether

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add 6-bromo-1H-indole and anhydrous THF.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium dropwise to the stirred solution. Maintain the temperature at -78 °C for 1 hour.

-

To the resulting solution, add triisopropyl borate dropwise, ensuring the temperature remains below -70 °C.

-

Allow the reaction mixture to warm slowly to room temperature and stir for an additional 2 hours.

-

Quench the reaction by the slow addition of 1 M HCl at 0 °C.

-

Extract the aqueous layer with diethyl ether (3 x).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography on silica gel to afford indole-6-boronic acid.

Protocol 2: Synthesis of Indole-6-boronic acid pinacol ester via Miyaura Borylation

Materials:

-

6-Bromo-1H-indole (1.0 equiv)

-

Bis(pinacolato)diboron (1.1 equiv)

-

Potassium acetate (KOAc, 3.0 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 equiv)

-

Anhydrous 1,4-Dioxane

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried Schlenk tube, add 6-bromo-1H-indole, bis(pinacolato)diboron, potassium acetate, and Pd(dppf)Cl₂.

-

Evacuate and backfill the tube with an inert gas three times.

-

Add anhydrous, degassed 1,4-dioxane via syringe.

-

Seal the tube and heat the reaction mixture to 80 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

-

After completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite®, washing the pad with ethyl acetate.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.

-

Concentrate the solution in vacuo and purify the crude product by column chromatography on silica gel to afford indole-6-boronic acid pinacol ester.

-

The pinacol ester can be hydrolyzed to the boronic acid by treatment with an aqueous acid (e.g., HCl) or a resin-bound acid.

Conclusion

The synthesis of indole-6-boronic acid can be accomplished through several effective pathways. The choice of method will depend on factors such as the availability and cost of starting materials, the desired scale of the reaction, and the functional group tolerance required. The traditional lithiation-borylation route is a reliable method, while the palladium-catalyzed Miyaura borylation offers a more versatile and often higher-yielding alternative. The direct C-H borylation approach represents a more atom-economical strategy, though achieving high regioselectivity at the C6 position can be challenging. This guide provides the foundational knowledge for researchers to select and implement the most suitable synthetic strategy for their specific needs.

Indole-6-boronic Acid (CAS: 147621-18-9): A Technical Guide for Researchers and Drug Development Professionals

Introduction

Indole-6-boronic acid, with the Chemical Abstracts Service (CAS) number 147621-18-9, is a versatile heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. Its unique chemical structure, featuring an indole core functionalized with a boronic acid group, makes it a valuable reagent for the construction of complex molecular architectures. This technical guide provides an in-depth overview of the properties, synthesis, and applications of Indole-6-boronic acid, with a focus on its utility in the development of novel therapeutic agents. The content is tailored for researchers, scientists, and professionals involved in drug discovery and development.

Physicochemical Properties and Safety Data

Indole-6-boronic acid is a white solid with a molecular formula of C₈H₈BNO₂ and a molecular weight of 160.97 g/mol .[1][2] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of Indole-6-boronic Acid

| Property | Value | Reference(s) |

| CAS Number | 147621-18-9 | [1][2][3] |

| Molecular Formula | C₈H₈BNO₂ | [1] |

| Molecular Weight | 160.97 g/mol | [1][2] |

| Appearance | White Solid | [4] |

| Melting Point | 177 - 181 °C | [1] |

| Boiling Point | 433.2 °C at 760 mmHg | [1] |

| Density | 1.33 g/cm³ | [1] |

| Purity | ≥ 95 % | [1][2] |

| Storage Temperature | 2-8 °C | [1][2] |

Safety and Handling:

Indole-6-boronic acid is classified as a hazardous chemical and should be handled with appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat.[4][5] It is known to cause skin and serious eye irritation and may cause respiratory irritation.[5][6] Handling should be performed in a well-ventilated area, and inhalation of dust should be avoided.[4] For detailed safety information, refer to the Safety Data Sheet (SDS).[4][5]

Synthesis and Chemical Reactivity

Indole-6-boronic acid is a key intermediate in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1][7] This reaction allows for the formation of a carbon-carbon bond between the indole core and a variety of aryl or heteroaryl halides, providing a powerful tool for the synthesis of diverse compound libraries.[8]

General Suzuki-Miyaura Coupling Workflow:

The general workflow for a Suzuki-Miyaura coupling reaction involving an indolylboronic acid is depicted below. This reaction is fundamental to many of the applications discussed in this guide.

Caption: A generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery

The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[7][9] Indole-6-boronic acid serves as a crucial starting material for the synthesis of various classes of therapeutic agents, including inhibitors of viral fusion, and protein kinases involved in cancer signaling pathways.[1][6]

HIV-1 Glycoprotein-41 (gp41) Fusion Inhibitors

Indole-6-boronic acid has been utilized in the synthesis of small molecule inhibitors targeting the gp41 subunit of the HIV-1 envelope glycoprotein.[10] These inhibitors are designed to disrupt the conformational changes in gp41 that are essential for the fusion of the viral and host cell membranes, thereby preventing viral entry.[11][12]

HIV-1 gp41 Fusion Mechanism:

The process of HIV-1 entry into a host cell is a multi-step process mediated by the gp120 and gp41 glycoproteins. The binding of gp120 to the host cell's CD4 receptor and a coreceptor (CXCR4 or CCR5) triggers a conformational change in gp41, leading to the insertion of its fusion peptide into the host cell membrane.[5][13] This is followed by the formation of a six-helix bundle, which brings the viral and cellular membranes into close proximity, facilitating fusion.[9][11]

Caption: Simplified signaling pathway of HIV-1 gp41-mediated membrane fusion and the point of inhibition.

Experimental Protocol: Synthesis of a Methyl 3-(1H-indol-6-ylmethyl)benzoate (A precursor for HIV-1 gp41 fusion inhibitors) [10]

-

Reactants: Indole-6-boronic acid (2.4 mmol) and methyl-3-(bromomethyl)benzoate (2.0 mmol) are added to a reaction vessel.

-

Catalyst and Base: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq) is used as the catalyst, with an aqueous solution of potassium carbonate (K₂CO₃, 3.0 eq) serving as the base.

-

Solvent: The reaction is carried out in 1,2-dimethoxyethane (DME).

-

Reaction Conditions: The mixture is degassed with argon for 15 minutes and then heated to 150 °C for 1 hour under microwave irradiation.

-

Work-up and Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash chromatography.

Quantitative Data for Indole-based HIV-1 Fusion Inhibitors:

The following table summarizes the biological activity of representative indole-based HIV-1 fusion inhibitors synthesized using Indole-6-boronic acid as a key starting material.[10][14]

Table 2: Biological Activity of Representative Indole-based HIV-1 Fusion Inhibitors

| Compound ID | Binding Affinity to gp41 (μM) | Cell-Cell Fusion Inhibition (EC₅₀, μM) | Viral Replication Inhibition (EC₅₀, μM) | Reference |

| 6j | 0.6 | 0.2 | 0.2 | [14] |

| Example Compound from[10] | Varies (sub-µM) | Varies (sub-µM) | Varies (sub-µM) | [10] |

Phosphoinositide 3-kinase (PI3K) Inhibitors

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is frequently observed in cancer.[4][7][11] Indole-6-boronic acid can be used as a building block in the synthesis of trisubstituted pyrimidines, a class of compounds that have shown promise as PI3K inhibitors.[1][6]

PI3K/Akt/mTOR Signaling Pathway:

This pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), leading to the activation of PI3K.[7][11] PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as Akt. Activated Akt, in turn, phosphorylates a multitude of substrates, leading to the regulation of various cellular processes.

Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway.

Representative Experimental Protocol: Synthesis of Trisubstituted Morpholinopyrimidines as PI3K Inhibitors [1][2]

This is a representative protocol based on the synthesis of similar compounds, as a direct protocol using Indole-6-boronic acid for this specific class of PI3K inhibitors was not explicitly detailed in the searched literature.

-

Step 1: Nucleophilic Aromatic Substitution: 2,4,6-trichloropyrimidine is reacted with morpholine to yield 4-(4,6-dichloropyrimidin-2-yl)morpholine.

-

Step 2: Suzuki-Miyaura Coupling: The resulting dichloropyrimidine is then coupled with Indole-6-boronic acid (1.5 eq.) in a mixture of DME and 2 M aqueous Na₂CO₃. The reaction is catalyzed by Pd(OAc)₂ (0.15 eq.) and PPh₃ (0.15 eq.) and heated at 80 °C.

-

Step 3: Second Nucleophilic Aromatic Substitution: The remaining chlorine atom on the pyrimidine ring is displaced by a linker group (e.g., 6-aminohexan-1-ol).

-

Work-up and Purification: The final product is purified by column chromatography.

Quantitative Data for Trisubstituted Pyrimidine PI3K Inhibitors:

The following table provides data for representative trisubstituted pyrimidine PI3K inhibitors, highlighting the potency that can be achieved with this class of compounds.

Table 3: In Vitro Activity of Representative Trisubstituted Pyrimidine PI3K Inhibitors

| Compound ID | PI3Kα IC₅₀ (nM) | PI3Kβ IC₅₀ (nM) | PI3Kδ IC₅₀ (nM) | PI3Kγ IC₅₀ (nM) | Reference |

| ZSTK474 (Reference) | 1.6 | 9.0 | 2.1 | 0.3 | [2] |

| Compound 14 from[2] | 1.5-3 times more potent than ZSTK474 | - | - | - | [2] |

Checkpoint Kinase 1 (CHK1) Inhibitors

Checkpoint kinase 1 (CHK1) is a serine/threonine kinase that plays a crucial role in the DNA damage response pathway. Inhibition of CHK1 is a promising strategy in cancer therapy, as it can sensitize cancer cells to DNA-damaging agents. Indole-6-boronic acid is a potential precursor for the synthesis of (thienopyridine)carboxamides and other heterocyclic systems that can act as CHK1 inhibitors.[6]

ATR-Chk1 Signaling Pathway:

In response to DNA damage, particularly single-strand breaks, Ataxia telangiectasia and Rad3-related protein (ATR) is activated. ATR then phosphorylates and activates CHK1.[10] Activated CHK1, in turn, phosphorylates downstream targets such as Cdc25 phosphatases, leading to cell cycle arrest and allowing time for DNA repair.[10]

Caption: A simplified diagram of the ATR-CHK1 DNA damage response pathway.

Representative Experimental Protocol: Synthesis of (Thienopyridine)carboxamides as CHK1 Inhibitors

A specific protocol for the synthesis of (thienopyridine)carboxamides using Indole-6-boronic acid was not found in the provided search results. However, a representative Suzuki-Miyaura coupling, as described in Section 2, would be a key step in such a synthesis. The indole moiety would be introduced by coupling Indole-6-boronic acid with a suitable halogenated thienopyridine precursor.

Quantitative Data for Indole-based CHK1 Inhibitors:

While specific data for CHK1 inhibitors derived directly from Indole-6-boronic acid is not available in the provided search results, related indole-based compounds have shown potent CHK1 inhibition.

Table 4: In Vitro Activity of Representative Indole-based CHK1 Inhibitors

| Compound Class | CHK1 IC₅₀ | Reference |

| Pyrido[4',3':4,5]pyrrolo[2,3-d]pyrimidines | Low nanomolar range |

Conclusion

Indole-6-boronic acid (CAS 147621-18-9) is a highly valuable and versatile building block for the synthesis of complex organic molecules with significant potential in drug discovery. Its utility in Suzuki-Miyaura cross-coupling reactions provides an efficient route to a diverse range of indole derivatives. As demonstrated in this technical guide, this compound has been successfully employed in the development of potent inhibitors for various therapeutic targets, including HIV-1 gp41, PI3K, and CHK1. The detailed experimental protocols, quantitative data, and pathway visualizations provided herein serve as a comprehensive resource for researchers and drug development professionals seeking to leverage the chemical potential of Indole-6-boronic acid in their research endeavors. Further exploration of this reagent is likely to yield novel compounds with improved therapeutic profiles.

References

- 1. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. HIV - Wikipedia [en.wikipedia.org]

- 6. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. cusabio.com [cusabio.com]

- 12. researchgate.net [researchgate.net]

- 13. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 14. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Indole-6-boronic acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Indole-6-boronic acid is a versatile heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. Its unique structural features, combining the privileged indole scaffold with a reactive boronic acid moiety, make it a valuable building block for the construction of complex molecules with diverse biological activities. This technical guide provides a comprehensive overview of the physical and chemical properties of Indole-6-boronic acid, detailed experimental protocols, and insights into its applications, particularly in the context of drug discovery.

Core Physical and Chemical Properties

A thorough understanding of the physicochemical properties of Indole-6-boronic acid is essential for its effective handling, storage, and application in chemical reactions. The key properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 147621-18-9 | [1] |

| Molecular Formula | C₈H₈BNO₂ | [1] |

| Molecular Weight | 160.97 g/mol | [1] |

| Appearance | White to off-white or light yellow powder/solid | [2] |

| Melting Point | 177-181 °C | [1] |

| Boiling Point | 433.2 °C at 760 mmHg (Predicted) | [1] |

| Density | 1.33 g/cm³ (Predicted) | [1] |

| pKa | 9.00 ± 0.30 (Predicted) | [3] |

| Solubility | Soluble in Methanol.[3] General solubility is expected in polar organic solvents like THF, DMF, and DMSO, but quantitative data is limited. | |

| Stability | Air sensitive.[4] Store at 2-8°C under an inert atmosphere.[1] Boronic acids, in general, can be susceptible to dehydration to form cyclic anhydrides (boroxines). |

Synthesis and Purification

The synthesis of Indole-6-boronic acid typically proceeds from a readily available indole precursor, such as 6-bromoindole. A common and effective method involves a lithium-halogen exchange followed by borylation.

Experimental Protocol: Synthesis of Indole-6-boronic acid from 6-Bromoindole

This protocol is a representative procedure based on established methods for the synthesis of aryl and heteroaryl boronic acids.[5][6]

Materials:

-

6-Bromo-1H-indole

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

Hydrochloric acid (HCl), 1M solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Dry ice/acetone bath

-

Standard glassware for anhydrous reactions (e.g., flame-dried round-bottom flask, dropping funnel, Schlenk line)

Procedure:

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), dissolve 6-bromo-1H-indole (1.0 equivalent) in anhydrous THF.

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. To this cooled solution, add n-butyllithium (1.1 equivalents) dropwise via a syringe or dropping funnel over a period of 15-20 minutes, ensuring the internal temperature does not rise significantly. Stir the resulting mixture at -78 °C for 1 hour.

-

Borylation: To the reaction mixture, add triisopropyl borate (1.2 equivalents) dropwise at -78 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

-

Quenching and Work-up: Cool the reaction mixture in an ice bath and quench by the slow addition of 1M HCl until the solution is acidic (pH ~2). Stir vigorously for 1-2 hours to hydrolyze the boronate ester.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

-

Washing: Combine the organic layers and wash successively with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude Indole-6-boronic acid.

Caption: Synthetic pathway for Indole-6-boronic acid.

Experimental Protocol: Purification by Recrystallization

Crude Indole-6-boronic acid can be purified by recrystallization to obtain a product of high purity.[7][8]

Materials:

-

Crude Indole-6-boronic acid

-

Recrystallization solvent (e.g., ethanol/water, ethyl acetate/hexanes)

-

Erlenmeyer flask

-

Hot plate

-

Büchner funnel and filter flask

-

Ice bath

Procedure:

-

Solvent Selection: Choose a suitable solvent or solvent system in which the boronic acid is soluble at elevated temperatures but sparingly soluble at room temperature or below. A mixture of ethanol and water or ethyl acetate and hexanes is often effective.

-

Dissolution: Place the crude Indole-6-boronic acid in an Erlenmeyer flask and add a minimal amount of the hot solvent (or the more soluble solvent of a binary system) until the solid just dissolves.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize the precipitation of the purified crystals.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

-

Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Caption: General workflow for purification by recrystallization.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the indole ring protons, with characteristic chemical shifts and coupling patterns. The N-H proton will likely appear as a broad singlet at a downfield chemical shift. The protons on the benzene and pyrrole rings will exhibit distinct multiplets.

-

¹³C NMR: The carbon NMR spectrum will display signals for the eight carbon atoms of the indole ring. The carbon atom attached to the boron will have a characteristic chemical shift influenced by the electronegativity of boron and the hydroxyl groups.

-

FT-IR: The infrared spectrum is expected to show a broad O-H stretching band for the boronic acid group, typically in the region of 3200-3600 cm⁻¹. A strong B-O stretching vibration is also expected, usually around 1350 cm⁻¹. Characteristic N-H stretching and C-H and C=C aromatic stretching vibrations from the indole ring will also be present.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of Indole-6-boronic acid (160.97 g/mol ). Fragmentation patterns may involve the loss of water and other characteristic fragments of the indole ring.

Applications in Chemical Synthesis and Drug Discovery

Indole-6-boronic acid is a key intermediate in the synthesis of a wide range of substituted indoles, many of which exhibit significant biological activity.

Suzuki-Miyaura Cross-Coupling Reactions

The most prominent application of Indole-6-boronic acid is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[5] This powerful carbon-carbon bond-forming reaction allows for the introduction of various aryl and heteroaryl substituents at the 6-position of the indole ring.

This is a generalized protocol and may require optimization for specific substrates.[9][10]

Materials:

-

Indole-6-boronic acid

-

Aryl or heteroaryl halide (e.g., bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent (e.g., dioxane, DME, toluene, often with water)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: In a Schlenk tube or a microwave vial, combine Indole-6-boronic acid (1.0 equivalent), the aryl/heteroaryl halide (1.2 equivalents), the palladium catalyst (typically 1-5 mol%), and the base (2.0-3.0 equivalents).

-

Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent Addition: Add the degassed solvent(s) via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 hours). Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel.

Caption: Schematic of the Suzuki-Miyaura cross-coupling reaction.

Role in Drug Discovery

The indole scaffold is a common feature in many approved drugs and biologically active natural products. The ability to functionalize the indole ring at the 6-position using Indole-6-boronic acid provides a powerful tool for structure-activity relationship (SAR) studies in drug discovery programs.

Derivatives of Indole-6-boronic acid have been investigated for a variety of therapeutic targets. Boronic acids, in general, are known to act as enzyme inhibitors, often by forming a reversible covalent bond with a catalytic serine or threonine residue in the active site.[11][12] While specific signaling pathway involvement for Indole-6-boronic acid is not yet well-documented in the public domain, its derivatives have been explored in the context of:

-

Kinase Inhibitors: The indole nucleus is a key component of many kinase inhibitors, and substitution at the 6-position can influence potency and selectivity.[13]

-

GPCR Modulators: The indole scaffold can serve as a template for the design of ligands for G protein-coupled receptors (GPCRs).[1]

-

Anticancer Agents: Many indole-containing compounds exhibit anticancer properties through various mechanisms, including the inhibition of tubulin polymerization and the modulation of cell signaling pathways.[14]

-

Antiviral Agents: Indole derivatives have been synthesized and evaluated as inhibitors of viral replication, such as HIV-1 glycoprotein-41 fusion inhibitors.[1]

The versatility of Indole-6-boronic acid in organic synthesis, coupled with the therapeutic potential of the resulting indole derivatives, ensures its continued importance as a valuable building block for researchers, scientists, and drug development professionals.

References

- 1. preprints.org [preprints.org]

- 2. benchchem.com [benchchem.com]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. rsc.org [rsc.org]

- 8. scribd.com [scribd.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (FDB021897) - FooDB [foodb.ca]

- 12. Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Modulation of acid-sensing ion channels: molecular mechanisms and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Indole-6-boronic Acid for Researchers and Drug Development Professionals

Introduction:

Indole-6-boronic acid is a versatile heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. As a derivative of indole, a privileged scaffold in numerous biologically active compounds, it serves as a crucial intermediate for the synthesis of complex molecular architectures.[1][2] Its utility is most prominently highlighted in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, which enables the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][3][4] This guide provides a comprehensive overview of the structure, properties, and applications of Indole-6-boronic acid, with a focus on experimental protocols relevant to drug discovery and development.

Chemical Structure and Physicochemical Properties

Indole-6-boronic acid is characterized by an indole ring system substituted with a boronic acid group at the 6-position. The molecular formula is C8H8BNO2.[][6][7][8]

Caption: Chemical structure and molecular formula of Indole-6-boronic acid.

Quantitative Data Summary:

The key physicochemical properties of Indole-6-boronic acid are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C8H8BNO2 | [][6][7][8] |

| Molecular Weight | 160.97 g/mol | [][6][7][9] |

| IUPAC Name | (1H-indol-6-yl)boronic acid | [][6] |

| CAS Number | 147621-18-9 | [][6][7][8] |

| Appearance | Solid powder | [8][10][11] |

| Melting Point | 177-181 °C | [][10][11] |

| Boiling Point | 433.2 °C at 760 mmHg | [] |

| Density | 1.33 g/cm³ | [] |

| Purity | ≥95% | [][10] |

| Storage Temperature | 2-8 °C | [][10][11] |

Application in Suzuki-Miyaura Cross-Coupling Reactions

A primary application of Indole-6-boronic acid is its use as a coupling partner in the Suzuki-Miyaura reaction.[] This palladium-catalyzed reaction is a cornerstone of modern organic synthesis for forming C-C bonds between an organoboron compound and an organic halide or triflate.[1][4] The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of its catalysts and reagents.[1][12]

Experimental Workflow:

The general workflow for a Suzuki-Miyaura coupling reaction involving Indole-6-boronic acid is depicted below.

Caption: Generalized experimental workflow for a Suzuki-Miyaura coupling reaction.

Detailed Experimental Protocol:

The following is a representative protocol for the Suzuki-Miyaura cross-coupling of Indole-6-boronic acid with an aryl bromide. Note: This is a general procedure and may require optimization for specific substrates.

-

Reaction Setup:

-

To a flame-dried reaction vessel, add Indole-6-boronic acid (1.2 equivalents), the aryl bromide (1.0 equivalent), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equivalents), and a base such as potassium carbonate (K₂CO₃, 2.0 equivalents).[3]

-

-

Inert Atmosphere:

-

Seal the vessel with a septum and evacuate the atmosphere, followed by backfilling with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure all oxygen is removed.[3]

-

-

Solvent Addition:

-

Reaction Conditions:

-

Heat the reaction mixture to a temperature between 80-120 °C with vigorous stirring.[3]

-

-

Monitoring:

-

Monitor the progress of the reaction by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Workup:

-

Once the starting material is consumed, cool the reaction to room temperature.

-

Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure cross-coupled product.

-

Relevance in Drug Discovery and Medicinal Chemistry

The indole nucleus is a key structural motif in a wide range of biologically active compounds and approved drugs.[1][13] Consequently, the functionalization of the indole core is of paramount importance in drug discovery. Indole-6-boronic acid serves as a key starting material for the synthesis of novel indole derivatives with potential therapeutic applications.

Substituted indoles synthesized from this precursor have been investigated as:

-

HIV-1 Glycoprotein-41 Fusion Inhibitors: Compounds that prevent the fusion of the HIV virus with host cells.[][10]

-

PI3K Inhibitors: Molecules that target the phosphoinositide 3-kinase signaling pathway, which is often dysregulated in cancer.[][10]

-

CHK1 Inhibitors: Agents that inhibit checkpoint kinase 1, a critical component of the DNA damage response in cancer cells.[][10]

-

Anticancer Agents: The indole scaffold is present in numerous anticancer drugs, and derivatives can be designed to interact with various biological targets involved in cancer progression.[2]

The ability to readily diversify the indole scaffold at the 6-position using Indole-6-boronic acid allows for the rapid generation of chemical libraries for structure-activity relationship (SAR) studies, a critical process in modern drug development.[2]

References

- 1. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Suzuki Coupling [organic-chemistry.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Indole-6-boronic acid, 98% | Fisher Scientific [fishersci.ca]

- 8. indiamart.com [indiamart.com]

- 9. boronpharm.com [boronpharm.com]

- 10. 6-Indolylboronic acid = 95 147621-18-9 [sigmaaldrich.com]

- 11. 6-吲哚硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 12. Redirecting [linkinghub.elsevier.com]

- 13. pubs.rsc.org [pubs.rsc.org]

The Ascendancy of Indolylboronic Acids in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] The functionalization of this privileged structure is therefore of paramount importance in the quest for novel therapeutics. Among the various synthetic tools available, indolylboronic acids have emerged as exceptionally versatile and valuable building blocks.[1][2] Their stability, low toxicity, and amenability to a wide range of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction, have established them as indispensable reagents in the drug discovery and development pipeline.[3][4]

This technical guide provides an in-depth exploration of the role of indolylboronic acids in medicinal chemistry. It covers their synthesis, diverse applications in the development of targeted therapies, and detailed experimental protocols for their preparation and use. The content is tailored for researchers, scientists, and drug development professionals, offering a comprehensive resource to leverage the potential of these remarkable compounds.

Synthetic Approaches to Indolylboronic Acids

The accessibility of indolylboronic acids is a key factor in their widespread use. Several synthetic strategies have been developed to prepare these intermediates, each with its own advantages and substrate scope. The primary methods include Miyaura borylation, transition-metal-catalyzed C-H activation, and cyclization protocols.[1]

A prevalent method for synthesizing indolylboronic acids is the Miyaura borylation , which involves the palladium-catalyzed cross-coupling of a haloindole with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂).[5] This method offers a direct and efficient route to indolylboronic acid pinacol esters.[5]

Another powerful technique is the transition-metal-catalyzed C-H borylation of indoles. This approach allows for the direct conversion of C-H bonds to C-B bonds, offering an atom-economical route to borylated indoles.[1] Iridium and rhodium catalysts are commonly employed for this transformation.

Cyclization protocols represent an alternative strategy, where substituted anilines undergo cyclization to form the indole ring with a pre-installed boronic acid or ester group.[1][6] This method is particularly useful for accessing specific isomers that may be difficult to obtain through other routes.

Finally, traditional methods such as lithium-halogen exchange on a bromoindole followed by trapping with a borate ester are also utilized, particularly for the synthesis of 3-indolylboronic acid.[1][4]

Applications in Medicinal Chemistry

Indolylboronic acids are instrumental in the synthesis of a diverse range of biologically active molecules, particularly as inhibitors of enzymes implicated in various diseases. Their utility is most prominently showcased in the development of targeted therapies for cancer and inflammatory disorders.

Kinase Inhibitors

Kinases are a major class of drug targets, and indolylboronic acids have been pivotal in the creation of potent and selective kinase inhibitors.

-

RET Kinase Inhibitors: The Rearranged during Transfection (RET) proto-oncogene is a driver in several cancers, including non-small cell lung cancer and thyroid carcinomas.[7][8] Indolylboronic acids are key precursors for the synthesis of 9H-pyrimido[4,5-b]indole derivatives, which have demonstrated dual inhibitory activity against RET and Tropomyosin receptor kinase A (TRKA).[9][10] This dual activity is significant as it can address a broader range of tumors and potentially overcome resistance mechanisms.[9]

-

TRK Kinase Inhibitors: The Tropomyosin receptor kinase (TRK) family (TRKA, TRKB, TRKC) are targets in various cancers driven by NTRK gene fusions.[11][12][13] Indolylboronic acids serve as building blocks for the synthesis of selective TRK inhibitors.[14] The development of these inhibitors has been a significant advancement in precision oncology.[11][12]

Matrix Metalloproteinase (MMP) Inhibitors

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. Overexpression of certain MMPs, such as MMP-13, is associated with the pathogenesis of osteoarthritis and cancer.[15][16] Indolylboronic acids have been utilized in fragment-based drug discovery and structure-guided optimization to develop potent and selective MMP-13 inhibitors.[15][16][17] These inhibitors often feature an indole core that interacts with the S1' pocket of the enzyme.[17]

Tubulin Polymerization Inhibitors

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a validated target for anticancer drugs.[18][19] Indole derivatives have been extensively investigated as tubulin polymerization inhibitors that bind to the colchicine site.[19][20][21] Indolylboronic acids are used in the synthesis of these compounds, enabling the exploration of structure-activity relationships to optimize potency and pharmacokinetic properties.[20][22]

Quantitative Data on Indolylboronic Acid-Derived Inhibitors

The following tables summarize the in vitro activity of various compounds synthesized using indolylboronic acids as key intermediates.

Table 1: Indole-based MMP-13 Inhibitors [15][23][24]

| Compound | Target | IC₅₀ (nM) | Selectivity |

| 1 | MMP-13 | 8 | >100-fold vs. other MMPs |

| AQU-019 | MMP-13 | 4.8 | Highly selective |

| 24f | MMP-13 | 0.5 | >10,000-fold vs. MMP-1, TACE |

| 5 | MMP-13 | 3.0 | Highly selective |

| 35 | MMP-13 | 0.071 | >170-fold vs. other MMPs |

Table 2: Indole-based Kinase Inhibitors [7][14][25]

| Compound | Target(s) | IC₅₀ (nM) | Cell Potency (IC₅₀, nM) |

| 8p | RET | 0.32 | 10 (LC-2/ad cells) |

| Larotrectinib (5) | TRKA/B/C | - | 2-20 |

| 7mb | TRKA/B/C | 1.6, 2.9, 2.0 | Low nM range |

| 3-1b | TRKA, Aurora A | 30, 13 | - |

Table 3: Indole-based Tubulin Polymerization Inhibitors [20][21]

| Compound | Tubulin Polymerization IC₅₀ (µM) | Antiproliferative Activity (Cell Line) | GI₅₀/IC₅₀ |

| 1k | 0.58 | MCF-7 | 4.5 nM |

| 9 | 1.5 | A549, HepG2, MCF-7 | 2.4, 3.8, 5.1 µM |

| 24 | 2.0 | MCF-7 | Nanomolar |

| 32b | 2.09 | Various | - |

| 47 | 1.6 | A549, HeLa, MCF-7 | 2.1, 3.5, 3.6 µM |

| 54 | 2.68 | Various | 3-9 nM |

Experimental Protocols

This section provides detailed, adaptable protocols for the synthesis of indolylboronic acids and their application in Suzuki-Miyaura cross-coupling reactions.

Protocol 1: Synthesis of 3-Indolylboronic Acid via Lithium-Halogen Exchange[1]

Materials:

-

3-Bromoindole

-

n-Butyllithium (nBuLi) in hexanes

-

Triisopropyl borate

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (1 M)

-

Diethyl ether

-

Brine

-

Anhydrous sodium sulfate

-

Standard glassware for anhydrous reactions

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add 3-bromoindole (1.0 eq) and dissolve in anhydrous THF.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature at -78 °C. Stir the mixture for 30 minutes.

-

Add triisopropyl borate (1.2 eq) dropwise to the reaction mixture at -78 °C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of 1 M HCl at 0 °C.

-

Extract the aqueous layer with diethyl ether (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or flash column chromatography on silica gel to yield 3-indolylboronic acid.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling of an Indolylboronic Acid with an Aryl Halide[3][26]

Materials:

-

Indolylboronic acid (1.0 eq)

-

Aryl halide (e.g., aryl bromide or iodide) (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

-

Base (e.g., K₂CO₃, 2.0 eq)

-

Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

-

Schlenk flask or sealed tube

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a Schlenk flask or sealed tube, add the indolylboronic acid (1.0 eq), aryl halide (1.2 eq), palladium catalyst (3-5 mol%), and base (2.0 eq).

-

Evacuate the vessel and backfill with an inert gas. Repeat this cycle three times.

-

Add the degassed solvent via syringe.

-

Heat the reaction mixture to 80-100 °C and stir for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Visualizations

Signaling Pathways

The following diagrams illustrate the RET and TRKA signaling pathways, which are key targets for inhibitors synthesized using indolylboronic acids.

Caption: Simplified RET signaling pathway and point of inhibition.

Caption: Simplified TRKA signaling pathway and point of inhibition.

Experimental and Drug Discovery Workflows

The following diagrams illustrate a typical experimental workflow for the synthesis of indolylboronic acids and a general workflow for drug discovery utilizing these valuable building blocks.

Caption: Experimental workflow for Miyaura borylation.

Caption: Drug discovery workflow using indolylboronic acids.

Conclusion

Indolylboronic acids have firmly established themselves as a vital class of reagents in medicinal chemistry. Their synthetic accessibility and the robustness of the Suzuki-Miyaura coupling reaction provide a powerful platform for the construction of complex molecular architectures.[3][26] The successful application of indolylboronic acids in the development of potent and selective inhibitors for a range of therapeutic targets, including kinases and metalloproteinases, underscores their significance. As drug discovery continues to move towards more targeted and personalized medicines, the versatility and utility of indolylboronic acids will undoubtedly continue to expand, paving the way for the next generation of innovative therapeutics.

References

- 1. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indolylboronic Acids: Preparation and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Pyrazoloadenine Inhibitors of the RET Lung Cancer Oncoprotein Discovered via a Fragment Optimization Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. RET inhibitor - Wikipedia [en.wikipedia.org]

- 9. Discovery of 9H-pyrimido[4,5-b]indole derivatives as dual RET/TRKA inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of 9H-pyrimido[4,5-b]indole derivatives as dual RET/TRKA inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Research progress of TRK inhibitors and their structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Development of small-molecule tropomyosin receptor kinase (TRK) inhibitors for NTRK fusion cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, synthesis, and Structure-Activity Relationships (SAR) of 3-vinylindazole derivatives as new selective tropomyosin receptor kinases (Trk) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Indole Inhibitors of MMP-13 for Arthritic Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Indole Inhibitors of MMP-13 for Arthritic Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Fragment-based discovery of indole inhibitors of matrix metalloproteinase-13. | Semantic Scholar [semanticscholar.org]

- 18. Recent developments in tubulin polymerization inhibitors: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Indole derivatives as tubulin polymerization inhibitors for the development of promising anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site [mdpi.com]

- 21. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. mdpi.com [mdpi.com]

- 24. Development of a selective matrix metalloproteinase 13 (MMP-13) inhibitor for the treatment of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 26. benchchem.com [benchchem.com]

Stability and Storage of Indole-6-boronic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Indole-6-boronic acid is a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, for the preparation of complex molecules with potential applications in medicinal chemistry and materials science. As with all boronic acids, understanding its stability and implementing appropriate storage and handling procedures are critical for ensuring its integrity and obtaining reliable and reproducible experimental results. This technical guide provides a comprehensive overview of the stability of Indole-6-boronic acid, recommended storage conditions, and detailed experimental protocols for its stability assessment.

Core Concepts in the Stability of Indole-6-boronic acid

The stability of Indole-6-boronic acid is primarily influenced by its susceptibility to two main degradation pathways: hydrolysis (protodeboronation) and oxidation. Environmental factors such as temperature, moisture, light, and pH can significantly impact the rate of these degradation processes.

Hydrolysis (Protodeboronation): This is a common degradation pathway for arylboronic acids, involving the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, resulting in the formation of indole and boric acid. This reaction can be catalyzed by both acidic and basic conditions. While arylboronic acids are generally more stable at a neutral pH, exposure to moisture, especially under non-neutral pH, can accelerate protodeboronation.

Oxidation: The boron center in Indole-6-boronic acid is susceptible to oxidation, which can lead to the formation of 6-hydroxyindole and boric acid. This process can be initiated by atmospheric oxygen and may be accelerated by exposure to light and elevated temperatures. The indole ring itself can also be susceptible to oxidation under certain conditions.

Recommended Storage and Handling Conditions

To minimize degradation and ensure the long-term viability of Indole-6-boronic acid, the following storage and handling conditions are recommended. These recommendations are compiled from various supplier safety data sheets and general best practices for handling boronic acids.

| Parameter | Recommended Condition | Rationale |

| Temperature | Long-term: -20°C.[1] Short-term: 2-8°C. | Reduces the rate of thermal degradation and oxidative processes. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Minimizes exposure to atmospheric oxygen and moisture, thereby inhibiting oxidation and hydrolysis. |

| Moisture | Keep in a tightly sealed container in a dry, well-ventilated place.[2] Handle in a glove box or under a dry, inert atmosphere when possible. | Indole-6-boronic acid is moisture-sensitive; exposure to water can lead to hydrolysis. |

| Light | Store in a light-resistant container. | Protects the compound from photolytic degradation. |

| pH (in solution) | Maintain at a neutral pH if in solution for short-term use. Avoid acidic or basic aqueous solutions for storage. | Both acidic and basic conditions can catalyze the hydrolysis (protodeboronation) of the boronic acid group. |

Experimental Protocols for Stability Assessment

A forced degradation study is essential to understand the intrinsic stability of Indole-6-boronic acid and to identify potential degradation products. This information is crucial for developing stable formulations and for the validation of stability-indicating analytical methods.

Forced Degradation Study Protocol

Objective: To evaluate the stability of Indole-6-boronic acid under various stress conditions (hydrolytic, oxidative, thermal, and photolytic) and to identify the major degradation products.

Materials:

-

Indole-6-boronic acid

-

HPLC grade water, acetonitrile, and methanol

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

-

High-performance liquid chromatography (HPLC) or Ultra-performance liquid chromatography (UPLC) system with a photodiode array (PDA) detector and a mass spectrometer (MS)

-

pH meter

-

Calibrated oven

-

Photostability chamber

Procedure:

-

Sample Preparation: Prepare a stock solution of Indole-6-boronic acid in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acidic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N HCl. Incubate at 60°C for a specified time (e.g., 2, 8, 24 hours). Neutralize the solution with 0.1 N NaOH before analysis.

-

Basic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH. Incubate at 60°C for a specified time (e.g., 2, 8, 24 hours). Neutralize the solution with 0.1 N HCl before analysis.

-

Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep at room temperature for a specified time (e.g., 2, 8, 24 hours).

-

Thermal Degradation: Expose the solid powder of Indole-6-boronic acid to dry heat at a specified temperature (e.g., 80°C) for a defined period. Also, heat a solution of the compound at 60°C.

-

Photolytic Degradation: Expose the solid powder and a solution of Indole-6-boronic acid to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter. A control sample should be protected from light.

-

-

Sample Analysis:

-

At each time point, withdraw a sample from each stress condition.

-

Analyze the samples using a validated stability-indicating HPLC-UV/MS method. A reverse-phase C18 column is a common starting point. The mobile phase could be a gradient of acetonitrile and water with a suitable buffer (e.g., ammonium acetate) to maintain a neutral pH.

-

The PDA detector will quantify the amount of remaining Indole-6-boronic acid and any new peaks corresponding to degradation products.

-

The MS detector will help in the identification and structural elucidation of the degradation products based on their mass-to-charge ratio.

-

-

Data Evaluation:

-

Calculate the percentage of degradation for Indole-6-boronic acid under each stress condition.

-

Characterize the major degradation products using their mass spectral data.

-

Establish the degradation pathway based on the identified products.

-

Visualizing Degradation Pathways and Experimental Workflows

Potential Degradation Pathways of Indole-6-boronic acid

Caption: Potential degradation pathways of Indole-6-boronic acid.

Experimental Workflow for Forced Degradation Study

Caption: Experimental workflow for a forced degradation study.

Conclusion

While specific quantitative stability data for Indole-6-boronic acid is not extensively published, a thorough understanding of the general stability of arylboronic acids provides a strong foundation for its proper handling and use. The primary degradation pathways to consider are hydrolysis and oxidation. By adhering to the recommended storage conditions of low temperature, inert atmosphere, and protection from light and moisture, the integrity of Indole-6-boronic acid can be maintained. For critical applications, particularly in drug development, conducting a forced degradation study as outlined in this guide is essential to establish a comprehensive stability profile and ensure the quality and reliability of experimental outcomes.

References

An In-depth Technical Guide to Indole-6-boronic Acid and its Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indole-6-boronic acid has emerged as a critical building block in medicinal chemistry, primarily valued for its role in constructing complex molecular architectures through transition metal-catalyzed cross-coupling reactions. Its unique structure, featuring a reactive boronic acid moiety on the versatile indole scaffold, allows for the strategic synthesis of novel compounds with significant therapeutic potential. This guide provides a comprehensive overview of indole-6-boronic acid, focusing on its synthesis, properties, and applications in the development of targeted therapies, particularly kinase inhibitors. Detailed experimental protocols, quantitative biological data, and visual representations of key chemical and biological processes are presented to support researchers in the field.

Introduction: The Strategic Importance of the Indole Scaffold

The indole nucleus is a privileged scaffold in drug discovery, present in numerous natural products and FDA-approved drugs.[1] Its structural features allow it to mimic peptide structures and bind to a wide variety of biological targets, including enzymes and receptors.[1][2] The functionalization of the indole core is therefore a key strategy in the development of new therapeutic agents. Indole derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.

Boronic acids and their derivatives are also of great interest in medicinal chemistry due to their unique chemical properties, stability, and relatively low toxicity.[3] The boronic acid group can form reversible covalent bonds with biological nucleophiles, such as the serine or threonine residues in the active sites of enzymes, making them effective pharmacophores for enzyme inhibitors.[3] The combination of the indole scaffold with a boronic acid functional group, as seen in indole-6-boronic acid, creates a highly versatile reagent for synthetic and medicinal chemistry.

Physicochemical Properties of Indole-6-boronic Acid

Indole-6-boronic acid is a stable, solid compound that serves as a key intermediate in organic synthesis. Its properties make it suitable for a range of reaction conditions, particularly for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.

| Property | Value | Reference |

| CAS Number | 147621-18-9 | [] |

| Molecular Formula | C₈H₈BNO₂ | [] |

| Molecular Weight | 160.97 g/mol | [] |

| Appearance | Powder | [5] |

| Melting Point | 177-181 °C | [5] |

| Storage | 2-8°C, inert atmosphere | [5] |

Synthesis and Applications in Medicinal Chemistry

The primary application of indole-6-boronic acid in drug discovery is as a coupling partner in the Suzuki-Miyaura reaction. This powerful carbon-carbon bond-forming reaction enables the attachment of the 6-indolyl group to various aromatic and heteroaromatic systems, a crucial step in the synthesis of numerous kinase inhibitors.

Core Application: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction involves the palladium-catalyzed coupling of an organoboron compound (e.g., indole-6-boronic acid) with an organohalide. This reaction is highly valued for its mild conditions, tolerance of diverse functional groups, and the stability of the boronic acid reagents.

Synthesis of PI3K Inhibitors

The Phosphoinositide 3-kinase (PI3K) signaling pathway is frequently hyperactivated in human cancers, making it a prime target for drug development.[2][6] Indole-6-boronic acid is a key starting material for the synthesis of trisubstituted pyrimidines and thienopyrimidines, which have shown potent inhibitory activity against PI3K.[2][]

Quantitative Data Summary

Structure-Activity Relationship (SAR) studies are essential for optimizing lead compounds. The following table presents representative data for a hypothetical series of 6-(pyrimidin-4-yl)-1H-indole derivatives, synthesized via Suzuki coupling with indole-6-boronic acid, evaluated for their inhibitory activity against PI3Kα. This illustrates the typical data generated in such studies.

| Compound ID | R¹ Substituent (on Pyrimidine) | Yield (%) | PI3Kα IC₅₀ (nM) |

| 1a | -H | 75 | 150 |

| 1b | -Cl | 68 | 85 |

| 1c | -OCH₃ | 72 | 110 |

| 1d | -Morpholine | 65 | 25 |

| 1e | -NH₂ | 78 | 45 |

| ZSTK474 | (Reference Compound) | - | 37 |

Note: Data is representative and for illustrative purposes. Actual values would be determined experimentally.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to chemical research. The following sections provide specific methodologies for the synthesis and evaluation of indole-6-boronic acid derivatives.

Protocol: Suzuki Coupling of Indole-6-boronic Acid with a Halogenated Heterocycle

This protocol is adapted from a patented procedure for the synthesis of a PI3K inhibitor precursor.[2]

Reaction: Synthesis of 2-chloro-6-(1H-indol-6-yl)-4-morpholinothieno[3,2-d]pyrimidine.

Materials:

-

2-Chloro-6-iodo-4-morpholinothieno[3,2-d]pyrimidine (1.0 eq)

-

Indole-6-boronic acid (1.5 eq)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.1 eq)

-

Sodium Carbonate (Na₂CO₃) (3.0 eq)

-

1,4-Dioxane

-

Water

-

Argon or Nitrogen gas

Procedure:

-

To a flame-dried reaction vessel, add 2-chloro-6-iodo-4-morpholinothieno[3,2-d]pyrimidine, indole-6-boronic acid, Pd(dppf)Cl₂, and sodium carbonate.

-

Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

-

Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio).

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

-

Upon completion, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired product.

Protocol: In Vitro Kinase Inhibition Assay (PI3Kα)

Principle: The assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by a specific kinase. The amount of phosphorylated product is typically quantified using a fluorescence- or luminescence-based method.

Materials:

-

Recombinant human PI3Kα enzyme

-

PIP2 substrate

-

ATP (Adenosine triphosphate)

-

Test compounds (dissolved in DMSO)

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

384-well microplates

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a 384-well plate, add assay buffer, the PI3Kα enzyme, and the test compound solution.

-

Initiate the kinase reaction by adding a mixture of ATP and PIP2 substrate.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ detection reagents according to the manufacturer's protocol.

-

Measure the luminescence signal using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to control wells (0% inhibition with DMSO, 100% inhibition with no enzyme).

-

Determine the IC₅₀ value by fitting the dose-response data to a four-parameter logistic equation using appropriate software.

Visualizing the Drug Discovery Workflow

The development of a new kinase inhibitor from a building block like indole-6-boronic acid follows a structured workflow, from initial synthesis to lead optimization.

References

- 1. Development of the First Small-Molecule Inhibitor Targeting Oncostatin M for Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. WO2008073785A2 - Phosphoinositide 3-kinase inhibitor compounds and methods of use - Google Patents [patents.google.com]

- 3. Novel Human Neutral Sphingomyelinase 2 Inhibitors as Potential Therapeutics for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Development of PI3K inhibitors: Advances in clinical trials and new strategies (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]

C-H Activation for the Synthesis of Indolylboronic Acids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indolylboronic acids are pivotal intermediates in modern organic synthesis, serving as versatile building blocks for the construction of complex indole-containing molecules, many of which are pharmaceutically significant. Traditional methods for their synthesis often involve multi-step sequences with pre-functionalized starting materials. The advent of direct C-H activation has revolutionized this field, offering a more atom- and step-economical approach to these valuable compounds. This technical guide provides a comprehensive overview of the state-of-the-art C-H activation strategies for the regioselective synthesis of indolylboronic acids. It covers a range of catalytic systems, including palladium, rhodium, iridium, nickel, and metal-free methodologies. Detailed experimental protocols for key transformations, quantitative data on substrate scope and yields, and mechanistic insights are presented to equip researchers with the practical knowledge needed to implement these powerful synthetic tools.

Introduction

The indole nucleus is a ubiquitous scaffold in a vast array of natural products, pharmaceuticals, and agrochemicals. Consequently, the development of efficient and selective methods for the functionalization of the indole ring is of paramount importance. Indolylboronic acids and their corresponding esters have emerged as particularly useful synthons due to their stability, low toxicity, and broad utility in cross-coupling reactions, most notably the Suzuki-Miyaura coupling.

Direct C-H borylation has emerged as a powerful and elegant strategy for the synthesis of indolylboronic acids, obviating the need for halogenated or organometallic indole precursors. This approach allows for the direct conversion of C-H bonds, which are abundant in the indole framework, into valuable C-B bonds. The primary challenge in the C-H borylation of indoles lies in controlling the regioselectivity, as there are multiple inequivalent C-H bonds on both the pyrrole and benzene rings. This guide will delve into the various catalytic systems and strategies that have been developed to address this challenge and achieve high regiocontrol in the synthesis of indolylboronic acids.

Methodologies for Regioselective C-H Borylation of Indoles

The regioselectivity of indole C-H borylation can be controlled through various strategies, primarily dictated by the choice of catalyst and the presence and nature of directing groups on the indole nitrogen or other positions of the ring.

Iridium-Catalyzed Borylation

Iridium catalysis has been instrumental in the development of C-H borylation reactions. Ligand design plays a crucial role in directing the borylation to specific positions on the indole ring.

-

C3-Selective Borylation: Ligand-free iridium catalysis has been shown to be effective for the C3-borylation of N-acyl protected indoles.[1][2] This simple protocol tolerates a wide variety of functional groups and provides the C3-borylated indoles in good yields with excellent regioselectivity.[1][2]

-

C6-Selective Borylation: Through the design of a bulky tertiary phosphine directing group and the use of a simple 1,10-phenanthroline ligand, iridium-catalyzed C6-selective borylation of indoles has been achieved.[3][4] Density functional theory (DFT) and non-covalent interaction (NCI) analysis revealed that dual dispersive interactions between the directing group, the ligand, and the borylating agent are key to the observed selectivity and reactivity.[3][4]

-

C7-Selective Borylation: The use of a hydrosilyl directing group on the indole nitrogen enables iridium-catalyzed borylation to occur selectively at the C7 position.[5][6] This method is notable as it proceeds even in the presence of a substituent at the C6 position, directing the borylation to the more sterically hindered C7 position.[5][6]

Palladium-Catalyzed Borylation

Palladium catalysis, often in conjunction with directing groups, provides access to indolylboronic acids with regioselectivity that is complementary to other methods.

-

C4-Selective Borylation: The use of a transient directing group, such as an amino acid, can facilitate the palladium-catalyzed C4-alkynylation of indoles, which can be subsequently converted to the corresponding boronic acids.[7][8][9] This strategy relies on the in situ formation of a directing group that is cleaved under the reaction conditions. More directly, a pivaloyl directing group at the C3 position of indole can direct palladium-catalyzed arylation to the C4 and C5 positions.[10][11][12]

Rhodium-Catalyzed Borylation

Rhodium catalysts have also been employed for the C-H functionalization of indoles, including borylation, often with the aid of directing groups to control regioselectivity.

-

C2-Selective Functionalization: Rhodium-catalyzed C2-alkylation of indoles can be achieved using a traceless N,N-dialkylcarbamoyl directing group.[13] While not a direct borylation, this highlights a strategy for C2-functionalization that could potentially be adapted.

Nickel-Catalyzed Borylation

First-row transition metals, such as nickel, offer a more sustainable and economical alternative to precious metal catalysts.

-

C3-Selective Borylation: A highly efficient protocol for the traceless, directed C3-selective C-H borylation of indoles has been developed using a [Ni(IMes)2] catalyst.[14] A key feature of this method is the in situ formation of an N-Bpin group which acts as a traceless directing group, enabling the C3-selective borylation.[14]